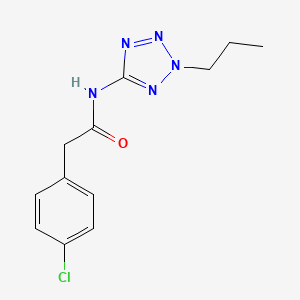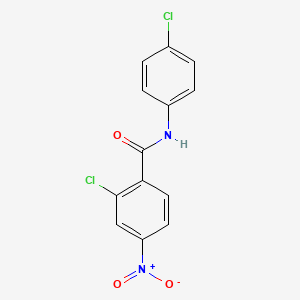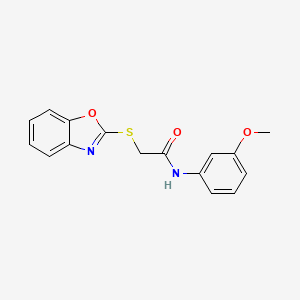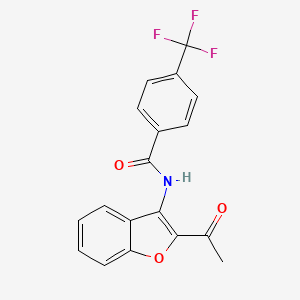![molecular formula C18H16FNO2S B5552217 5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)
5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one, also known as EF-TFM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EF-TFM belongs to the class of benzothiophene derivatives, which have been studied for their anti-inflammatory, analgesic, and antitumor properties. In
Mechanism of Action
The mechanism of action of 5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one is not fully understood. However, it is believed that this compound exerts its effects by interacting with various molecular targets, including ion channels, enzymes, and receptors. This compound has been shown to modulate the activity of voltage-gated sodium channels, which are involved in pain signaling. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. This compound also inhibits cell proliferation by arresting the cell cycle at the G1 phase. Inflammatory cells, this compound reduces the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound also inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one is its potential therapeutic applications in cancer, inflammation, and pain. This compound has been shown to possess potent antitumor, anti-inflammatory, and analgesic properties in preclinical studies. Another advantage of this compound is its relatively simple synthesis method, which makes it a feasible candidate for further development.
However, there are also limitations to using this compound in lab experiments. One limitation is the lack of information on its pharmacokinetics and toxicity. Further studies are needed to determine the optimal dosage and administration route of this compound, as well as its potential side effects.
Future Directions
For the study of 5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one include investigating its mechanism of action, conducting preclinical and clinical studies, and exploring its potential in combination therapy.
Synthesis Methods
The synthesis of 5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one involves several steps, including the condensation of 4-fluorobenzaldehyde and 5-ethoxy-2-mercaptobenzothiazole to form the intermediate 5-ethoxy-2-{[(4-fluorobenzyl)thio]methylene}-1-benzothiophen-3(2H)-one. The intermediate is then treated with ammonium acetate and acetic acid to obtain the final product, this compound. The yield of this compound is reported to be 80%.
Scientific Research Applications
5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
In inflammation research, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis and colitis.
In pain research, this compound has been studied for its analgesic properties. This compound has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain by modulating the activity of ion channels involved in pain signaling.
properties
IUPAC Name |
5-ethoxy-2-[(4-fluorophenyl)methyliminomethyl]-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S/c1-2-22-14-7-8-16-15(9-14)18(21)17(23-16)11-20-10-12-3-5-13(19)6-4-12/h3-9,11,21H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPAHWULSCVZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=C2O)C=NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)

![5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5552149.png)
![2-(3-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5552175.png)


![3,5-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5552195.png)
![1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5552201.png)
![2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)


![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5552229.png)
![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)
